molecular formula C15H15ClN4 B5843424 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5843424
M. Wt: 286.76 g/mol
InChI Key: KIKSDFHWDFGJSK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a high-purity chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. It belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocycles, a privileged scaffold frequently found in pharmacologically active molecules . This scaffold is a core structure in several commercially available drugs and clinical candidates, including the sedative-hypnotic Zaleplon, the anxiolytic Ocinaplon, and Dorsomorphin, a BMP inhibitor . Recent research has highlighted specific pyrazolo[1,5-a]pyrimidin-7-amines as potent inhibitors of mycobacterial ATP synthase, showcasing significant activity against Mycobacterium tuberculosis (M.tb) and presenting a promising avenue for novel anti-tuberculosis agents . The structure of this compound, which features a 4-chlorophenyl group at the 3-position and a dimethylamino group at the 7-position, is of significant interest for structure-activity relationship (SAR) studies. Research indicates that analogues with specific substituents at these positions can exhibit optimized biological activity and improved metabolic stability . As a building block, this compound is valuable for further functionalization through cross-coupling reactions and other synthetic transformations to create diverse libraries for biological screening . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety regulations.

Properties

IUPAC Name

3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)13(9-17-20)11-4-6-12(16)7-5-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKSDFHWDFGJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone, ethyl cyanoacetate, and malononitrile in the presence of a base to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chlorophenyl group undergoes SNAr reactions due to electron-withdrawing effects from the chlorine atom, activating the ring toward nucleophilic displacement. Key reactions include:

Nucleophile Conditions Product Yield
Iodide (I⁻)NaI, K₂S₂O₈, H₂O, 80°C 3-Iodo-7-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine90–95%
Bromide (Br⁻)KBr, K₂S₂O₈, H₂O, 80°C 3-Bromo-7-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine75–95%
AminesAlCl₃, refluxing toluene3-Amino-substituted derivativesN/A

Mechanistic Insight : The reaction proceeds via a two-step pathway:

  • Halogen exchange facilitated by iodide/bromide ions under oxidative conditions .

  • Deprotonation of the intermediate σ-complex to restore aromaticity.

Alkylation and Quaternization

The N,N-dimethylamine group participates in alkylation reactions under acidic or basic conditions:

Reaction Example :

Compound + CH₃INaH, DMFQuaternary ammonium salt\text{Compound + CH₃I} \xrightarrow{\text{NaH, DMF}} \text{Quaternary ammonium salt}

  • Product : Trimethylammonium iodide derivative.

  • Application : Enhances water solubility for pharmacological studies.

Oxidation of Methyl Groups

Methyl substituents on the pyrimidine ring oxidize to carboxylic acids under strong oxidizing agents:

Oxidizing Agent Conditions Product
KMnO₄H₂SO₄, 100°C5-Carboxy-3-(4-chlorophenyl)-N,N-dimethyl derivative
CrO₃Acetic acid, reflux2,5-Dicarboxylic acid analog

Impact : Oxidation modifies electronic properties and binding affinity for biological targets.

Cross-Coupling Reactions

Halogenated derivatives (e.g., 3-iodo or 3-bromo) enable cross-coupling for structural diversification:

Reaction Type Conditions Product Yield
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF 3-Aryl-substituted pyrazolo[1,5-a]pyrimidine60–72%
Sonogashira CouplingCuI, PdCl₂, alkyne, NEt₃ 3-Alkynyl-substituted pyrazolo[1,5-a]pyrimidine85–90%

Example :

3-Iodo derivative + Phenylboronic acidSuzuki3-Phenyl analog\text{3-Iodo derivative + Phenylboronic acid} \xrightarrow{\text{Suzuki}} \text{3-Phenyl analog}

Biological Activity and Reactivity

While not a chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • CDK2 Inhibition : The pyrazolopyrimidine core binds to ATP pockets via hydrogen bonding and π-π stacking.

  • Cytotoxicity : Methyl and chlorophenyl groups enhance membrane permeability, contributing to IC₅₀ values of 10–50 nM in cancer cell lines.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves several key reactions:

  • Formation of the Pyrazolo Framework : The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine derivatives to form the pyrazole core.
  • Cyclization : The pyrazole then undergoes cyclization with pyrimidine derivatives.
  • Purification : The final product is purified using recrystallization techniques.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution : Nucleophilic substitution at the chlorophenyl group.

Anticancer Activity

3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its anticancer properties, particularly its ability to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines:

Cell LineIC50 (nM)Mechanism of Action
MCF-745–97CDK2 inhibition
HCT-1166–99CDK2 inhibition
HepG-248–90Moderate activity

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1. Molecular docking studies suggest effective binding to the ATP-binding site of these kinases, leading to reduced proliferation of tumor cells.

In addition to its anticancer properties, 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine may also possess other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anti-inflammatory Properties : The compound's structure may contribute to anti-inflammatory effects, although more research is needed in this area.

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their antitumor efficacy. The results indicated that this compound significantly inhibited cell growth in several cancer cell lines compared to controls. The mechanism was attributed to CDK inhibition and apoptosis induction.

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationships of pyrazolo[1,5-a]pyrimidines revealed that specific substitutions on the pyrazole core enhance biological activity. This highlights the importance of molecular modifications in developing more potent derivatives.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as protein kinases. It inhibits the catalytic activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure Variations

Pyrazolo[1,5-a]pyrimidines are distinct from triazolo[1,5-a]pyrimidines (e.g., ) and tetrazolo[1,5-a]pyrimidines () in electronic configuration and hydrogen-bonding capacity. The pyrazolo core may offer better metabolic stability compared to triazolo derivatives, which often require bulkier substituents for activity .

Substituent Analysis

3-Position Substituents
  • 4-Fluorophenyl () : Compounds with 3-(4-fluorophenyl) groups exhibit potent anti-mycobacterial activity (MIC < 0.1 μM) due to enhanced electronegativity and optimal π-π stacking. The target’s 4-chlorophenyl group may increase lipophilicity (ClogP +0.5 vs. F) but could reduce solubility .
  • 4-Chlorophenyl () : In triazolo derivatives (e.g., compound 11 in ), 4-chlorophenyl groups confer moderate activity (MIC ~1–10 μM), suggesting the chloro substituent’s role is context-dependent .
5-Position Substituents
  • Methyl (Target Compound) : Simplicity and lower steric hindrance may improve synthetic yield and microsomal stability. For example, 5-methyl analogues in show 80% human liver microsomal stability .
  • tert-Butyl () : Bulkier groups like tert-butyl enhance target affinity (e.g., Ki = 12 nM in microtubule stabilization) but reduce aqueous solubility (LogS −5.2 vs. −4.1 for methyl) .
  • Aryl/Heteroaryl () : 5-(4-Methoxyphenyl) derivatives (e.g., compound 34) show improved anti-M. tb activity (MIC = 0.06 μM) but higher hERG risk (IC50 = 3 μM) .
7-Amine Modifications
  • N,N-Dimethyl (Target) : Reduces hERG liability (predicted IC50 > 10 μM) compared to pyridylmethylamines (e.g., compound 10a in , hERG IC50 = 1.2 μM) .
  • Morpholinylpropyl () : Increases molecular weight (MW 442 vs. 314 for target) and may enhance CNS penetration but complicates synthesis .

Biological Activity

3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-pyrazoles with 1,3-biselectrophilic compounds. For 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine, the synthetic route includes the following steps:

  • Formation of the Pyrazolo Framework : The initial step involves the reaction of 4-chlorobenzaldehyde with an appropriate hydrazine derivative to form the pyrazole core.
  • Cyclization : The pyrazole then undergoes cyclization with pyrimidine derivatives to form the final compound.
  • Purification : The product is purified using recrystallization techniques.

Antitumor Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. The compound has been evaluated against various cancer cell lines. For instance:

  • In vitro Studies : A study reported that derivatives of pyrazolo[1,5-a]pyrimidines demonstrated cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 10 to 30 µM, indicating potent antitumor activity .

Enzyme Inhibition

The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation:

  • CDK Inhibition : It has been noted that pyrazolo[1,5-a]pyrimidines can selectively inhibit CDK2 and CDK1, leading to reduced proliferation of tumor cells . Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of these kinases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar pyrazolo derivatives suggest that they may also possess antibacterial activity:

  • In vitro Antimicrobial Studies : Compounds derived from pyrazolo frameworks have been tested against Gram-positive bacteria such as Staphylococcus aureus. Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against resistant strains .

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of pyrazolo[1,5-a]pyrimidines for their antitumor efficacy in vitro. The study found that 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine significantly inhibited cell growth in several cancer cell lines compared to controls. The mechanism was attributed to CDK inhibition and apoptosis induction.

Cell LineIC50 (µM)Mechanism
A54915CDK2 inhibition
MCF-720Apoptosis induction
HeLa25Cell cycle arrest

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine were synthesized and tested against various bacterial strains. The results indicated effective growth inhibition against MRSA and Escherichia coli.

Bacterial StrainMIC (µg/mL)Activity
MRSA0.78Strong activity
E. coli2.0Moderate activity

Q & A

Q. Example Protocol :

React 3-(4-chlorophenyl)pyrazol-5-amine with a ketone under acidic conditions.

Use X-ray crystallography (CCDC deposition) to confirm regiochemistry .

How can structure-activity relationship (SAR) studies be systematically conducted for pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Focus
SAR studies require iterative structural modifications and biological testing:

  • Substituent variations :
    • C3 : Aryl groups (e.g., 4-chlorophenyl) enhance target binding via hydrophobic interactions .
    • C5 : Methyl groups improve metabolic stability, while bulkier substituents (e.g., trifluoromethyl) increase potency against mycobacterial ATP synthase .
    • C7 : N,N-dimethylamine enhances solubility and blood-brain barrier penetration .
  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., CRF1 receptors, IC₅₀ = 3.5 nM) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to tubulin or kinases .

Q. Table 1: SAR Trends for Anti-Mycobacterial Activity

Substituent PositionModificationActivity (MIC₉₀, μM)
C34-Fluorophenyl0.12
C5Methyl0.25
C7Pyridylmethylamine0.18
Data adapted from .

What analytical techniques are critical for confirming the regioselectivity and purity of pyrazolo[1,5-a]pyrimidine derivatives?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., singlet for C7-NH₂ at δ 6.38 ppm) .
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., CCDC 967390 for 6-(4-chlorophenyl)-2-methyl derivatives) .
  • HPLC-MS : Assess purity (>98%) and detect byproducts (e.g., oxidation at C7) .

What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Q. Advanced Research Focus

  • In vitro :
    • Enzyme inhibition : Measure IC₅₀ against tubulin (e.g., paclitaxel-displacement assays) .
    • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ = 1.2 μM) .
  • In vivo :
    • Xenograft models : Oral administration (10–50 mg/kg) in nude mice to assess tumor regression .
    • Pharmacokinetics : Monitor plasma half-life (t₁/₂ = 4–6 hours) and brain penetration via LC-MS .

How do structural modifications at the 5-position influence the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines?

Q. Advanced Research Focus

  • Lipophilicity : Trifluoromethyl groups at C5 increase logP (e.g., 2.8 vs. 1.5 for methyl), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic stability : N,N-dimethyl groups at C7 reduce CYP450-mediated oxidation, improving half-life in liver microsomes (t₁/₂ = 45 mins → 120 mins) .
  • Bioavailability : Methyl substituents at C5 achieve 60–70% oral bioavailability in murine models .

What strategies can resolve contradictory data in biological activity assays for pyrazolo[1,5-a]pyrimidine analogs?

Q. Advanced Research Focus

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 μM) to confirm EC₅₀ consistency .
  • Orthogonal assays : Compare enzyme inhibition (e.g., CRF1 receptor binding) with functional outcomes (e.g., cAMP modulation) .
  • Target engagement studies : Use CRISPR-Cas9 knockouts to confirm specificity for tubulin vs. off-target kinases .

Q. Table 2: Resolving Discrepancies in Anticancer Activity

IssueStrategyExample Outcome
Low potency in vitroOptimize C3 substituent (e.g., 4-F)MIC₉₀ improved from 5.2 → 0.12 μM
High cytotoxicityReduce C7 basicity (e.g., replace NH₂ with OMe)IC₅₀ (HeLa) increased from 1.2 → 8.7 μM

How can computational methods guide the optimization of pyrazolo[1,5-a]pyrimidines for neurodegenerative disease targets?

Q. Advanced Research Focus

  • Molecular dynamics simulations : Predict binding stability to tau protein (RMSD < 2.0 Å over 100 ns) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent changes (e.g., -CF₃ → -CH₃ improves tubulin binding by 1.2 kcal/mol) .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., BOILED-Egg model) .

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